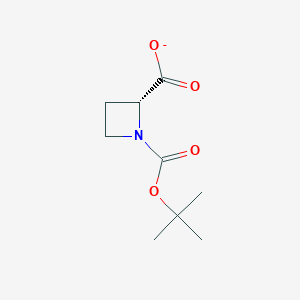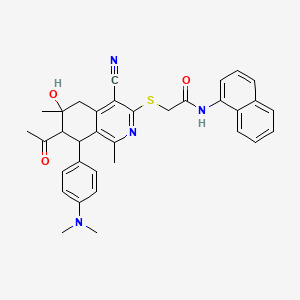
Cdk2-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-25 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-25 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but they generally involve:
Formation of the Core Structure: This step involves the construction of the core chemical structure of this compound through a series of organic reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-25 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-25 has a wide range of scientific research applications, including:
Cancer Research: As a selective inhibitor of CDK2, this compound is used to study the role of CDK2 in cancer cell proliferation and to develop potential cancer therapies.
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle regulation and the effects of CDK2 inhibition on cell cycle progression.
Drug Development: The compound serves as a lead compound for the development of new CDK2 inhibitors with improved efficacy and selectivity.
Biological Studies: this compound is used in various biological studies to understand the molecular pathways and targets involved in CDK2-mediated processes.
Wirkmechanismus
Cdk2-IN-25 exerts its effects by binding to the active site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The molecular targets and pathways involved include the retinoblastoma protein and E2F transcription factors, which are critical for cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
INX-315: Another selective CDK2 inhibitor with similar mechanisms of action.
Palbociclib: A selective inhibitor of CDK4/6, used in the treatment of hormone receptor-positive breast cancer.
Ribociclib: Another CDK4/6 inhibitor with applications in cancer therapy.
Uniqueness of Cdk2-IN-25
This compound is unique in its high selectivity for CDK2 over other CDK family members, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and senescence in cancer cells highlights its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C34H34N4O3S |
|---|---|
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
2-[[7-acetyl-4-cyano-8-[4-(dimethylamino)phenyl]-6-hydroxy-1,6-dimethyl-7,8-dihydro-5H-isoquinolin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-20-30-26(17-34(3,41)32(21(2)39)31(30)23-13-15-24(16-14-23)38(4)5)27(18-35)33(36-20)42-19-29(40)37-28-12-8-10-22-9-6-7-11-25(22)28/h6-16,31-32,41H,17,19H2,1-5H3,(H,37,40) |
InChI-Schlüssel |
LCXFWLUVQJLISH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C(CC2=C(C(=N1)SCC(=O)NC3=CC=CC4=CC=CC=C43)C#N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


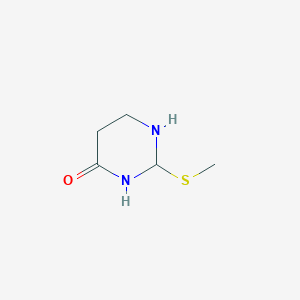
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
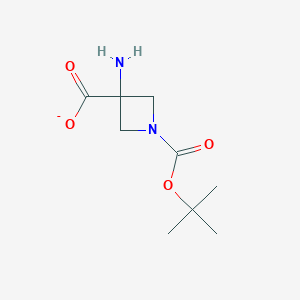
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
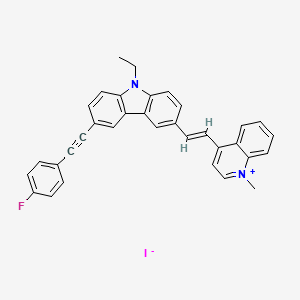
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
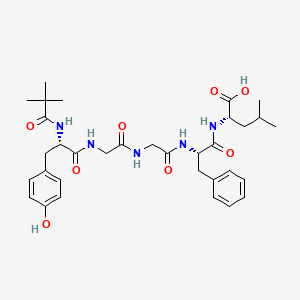
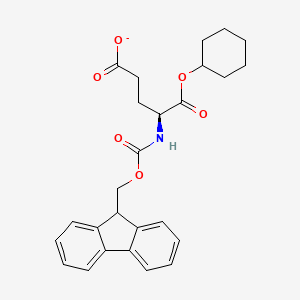
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
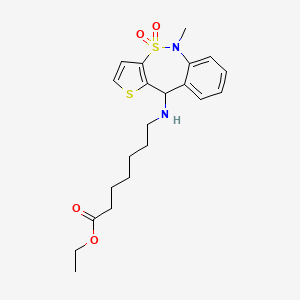

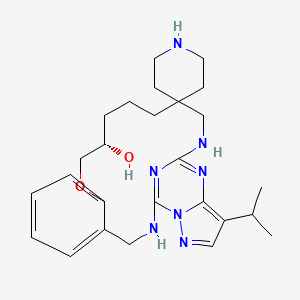
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
